2-chloro-N-{2-[(2,4-dinitrophenyl)sulfanyl]phenyl}acetamide
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Overview
Description
2-chloro-N-{2-[(2,4-dinitrophenyl)sulfanyl]phenyl}acetamide is a complex organic compound characterized by the presence of chloro, dinitrophenyl, and sulfanyl groups
Preparation Methods
The synthesis of 2-chloro-N-{2-[(2,4-dinitrophenyl)sulfanyl]phenyl}acetamide involves multiple steps. One common method includes the reaction of aniline with chloroacetyl chloride in the presence of a base such as pyridine to form 2-chloro-N-phenylacetamide. This intermediate is then reacted with 2,4-dinitrophenyl sulfide under controlled conditions to yield the final product . The reaction conditions typically involve the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.
Chemical Reactions Analysis
2-chloro-N-{2-[(2,4-dinitrophenyl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of nitro groups to amines.
Scientific Research Applications
2-chloro-N-{2-[(2,4-dinitrophenyl)sulfanyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(2,4-dinitrophenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. For example, the nitro groups can participate in redox reactions, while the sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-{2-[(2,4-dinitrophenyl)sulfanyl]phenyl}acetamide include:
2-chloro-N-phenylacetamide: Lacks the dinitrophenyl and sulfanyl groups, making it less reactive and less versatile in applications.
2,4-dinitrophenyl sulfide: Contains the dinitrophenyl and sulfanyl groups but lacks the chloroacetamide moiety, resulting in different chemical properties and reactivity.
2-chloro-N-{2-[(2,4-dinitrophenyl)amino]phenyl}acetamide:
Properties
Molecular Formula |
C14H10ClN3O5S |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(2,4-dinitrophenyl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C14H10ClN3O5S/c15-8-14(19)16-10-3-1-2-4-12(10)24-13-6-5-9(17(20)21)7-11(13)18(22)23/h1-7H,8H2,(H,16,19) |
InChI Key |
OLNSWZLCXFKNSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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